molecular formula C15H10OS B8710959 Benzo[b]thiophen-2-yl-benzaldehyde CAS No. 223576-02-1

Benzo[b]thiophen-2-yl-benzaldehyde

Cat. No. B8710959
Key on ui cas rn: 223576-02-1
M. Wt: 238.31 g/mol
InChI Key: QFEVFARJAOMJJA-UHFFFAOYSA-N
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Patent
US07271264B2

Procedure details

For example, the 2-(2-[1,3]dioxolan-2-yl-phenyl) benzo[b]thiophene (3) product is treated with a suitable acid, such as a hydrochloric acid, preferably an aqueous acid, such as a hydrochloric acid/water mixture. The reaction is carried out in a suitable organic solvent such as tetrahydrofuran or methanol. The reaction is heated to reflux for a period of time ranging from about 20 minutes to about 6 hours. The reaction is then quenched with a weak base such as, for example, sodium bicarbonate. The solvent is removed and the resulting mixture may be extracted, concentrated and purified according to techniques well known in the art, to provide benzo[b]thiophen-2-yl-benzaldehyde (4).
Name
2-(2-[1,3]dioxolan-2-yl-phenyl) benzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[S:16][C:15]2[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=2[CH:13]=1.Cl.Cl.O.O1CCCC1>CO>[S:16]1[C:12]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH:2]=[O:1])=[CH:13][C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]1=2 |f:2.3|

Inputs

Step One
Name
2-(2-[1,3]dioxolan-2-yl-phenyl) benzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCC1)C1=C(C=CC=C1)C1=CC2=C(S1)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a period of time
WAIT
Type
WAIT
Details
ranging from about 20 minutes to about 6 hours
CUSTOM
Type
CUSTOM
Details
The reaction is then quenched with a weak base such as, for example, sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The solvent is removed
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture may be extracted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1C1=C(C=O)C=CC=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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